Arbekacin - 51025-85-5

Arbekacin

Catalog Number: EVT-259810
CAS Number: 51025-85-5
Molecular Formula: C22H44N6O10
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arbekacin is a kanamycin that is kanamycin B bearing an N-(2S)-4-amino-2-hydroxybutyryl group on the aminocyclitol ring. It has a role as an antimicrobial agent, a protein synthesis inhibitor, an antibacterial agent and an antibacterial drug. It is a member of kanamycins and an aminoglycoside. It is functionally related to a kanamycin B.
An semisynthetic aminoglycoside antibiotic. Often used for treatment of multi-resistant bacterial infection such as methicillin-resistant Staphylococcus aureus (MRSA).
Arbekacin is a semisynthetic aminoglycoside antibiotic derived from dibekacin with activity against both gram-positive and gram-negative bacteria. Arbekacin is most commonly used in the treatment of multi-resistant bacterial infections.
Source and Classification

Arbekacin was developed to enhance the antibacterial properties of its parent compound, dibekacin, and to mitigate the common resistance mechanisms associated with other aminoglycosides. Its classification as an aminoglycoside places it alongside other antibiotics like gentamicin and tobramycin, which also target the ribosomal machinery of bacteria .

Synthesis Analysis

The synthesis of Arbekacin has been optimized through various methods. A notable approach involves a one-pot synthesis from dibekacin, where the reaction conditions are carefully controlled to minimize impurities. The process includes the evaluation of solvent polarity, which significantly affects the product yield and purity.

Technical Details

  1. Starting Material: Dibekacin serves as the precursor.
  2. Reaction Conditions: The synthesis is performed under specific temperature and pressure conditions to optimize yield.
  3. Purification: Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze and purify the final product .
Molecular Structure Analysis

Arbekacin's molecular structure can be characterized by its complex arrangement of amino sugars and amine groups. Its chemical formula is C21H43N5O9C_{21}H_{43}N_5O_9, indicating a significant number of functional groups that contribute to its biological activity.

Structural Features

  • Amino Sugar Moiety: The presence of 3-amino-3-deoxy-D-mannose contributes to its binding affinity to bacterial ribosomes.
  • Alkyl Side Chains: Modifications at specific positions enhance its stability against enzymatic degradation .
Chemical Reactions Analysis

Arbekacin participates in several chemical reactions that are pivotal to its function as an antibiotic.

Key Reactions

  1. Binding to Ribosomes: Arbekacin binds to the 30S ribosomal subunit, disrupting translation processes.
  2. Inhibition Mechanism: It interferes with the binding of elongation factors and release factors during protein synthesis, leading to errors in decoding mRNA .
Mechanism of Action

The mechanism of action of Arbekacin involves multiple steps:

  1. Ribosome Binding: Arbekacin binds to the ribosomal RNA within the 30S subunit.
  2. Translation Interference: It inhibits various stages of translation, including initiation, elongation, and termination.
  3. Error Induction: The antibiotic induces misreading of mRNA codons, resulting in faulty protein synthesis. This action is quantitatively characterized by kinetic studies that reveal its efficacy at nanomolar concentrations .
Physical and Chemical Properties Analysis

Arbekacin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 485 g/mol.
  • Solubility: Highly soluble in water, which facilitates its use in clinical formulations.
  • Stability: It is stable under physiological conditions but susceptible to certain enzymatic degradations typical for aminoglycosides .
Applications

Arbekacin is primarily used in clinical settings for treating infections caused by Gram-positive bacteria, including those resistant to other antibiotics.

Scientific Applications

  1. Clinical Use: Effective against multi-drug-resistant strains, particularly in severe infections such as sepsis.
  2. Research Tool: Used in studies investigating bacterial resistance mechanisms and protein synthesis pathways.
  3. Derivatives Development: Ongoing research aims at synthesizing new derivatives with enhanced efficacy against resistant bacteria .
Historical Development and Structural Evolution of Arbekacin

Semisynthetic Derivation from Dibekacin: Rational Design Strategies

Arbekacin emerged from a deliberate campaign to overcome escalating aminoglycoside resistance in the 1970s. Building upon the foundational work with kanamycin B, Japanese chemist Hamao Umezawa and his team synthesized dibekacin (DKB) in 1971 through 3′,4′-dideoxygenation of kanamycin B [1] [8] [9]. This initial modification strategically removed key hydroxyl groups targeted by common aminoglycoside-modifying enzymes (AMEs), particularly phosphotransferases acting at the 3′-OH and nucleotidyltransferases acting at the 4′-OH [1] [8]. While dibekacin showed enhanced stability against these enzymes, resistance mediated by acetyltransferases (AACs), particularly those modifying the 6′-amino group (AAC(6′)) and the 2′-amino group in ring I (AAC(2′)), remained a significant clinical hurdle, especially against problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA) [1] [4] [8].

Umezawa's rational design strategy addressed this AAC vulnerability. Inspired by the naturally occurring butirosins (produced by Bacillus circulans) which possess an (S)-4-amino-2-hydroxybutyryl (AHB) side chain attached to the N1 position of the 2-deoxystreptamine (2-DOS) ring, the team synthesized 1-N-[(S)-4-amino-2-hydroxybutyryl]-dibekacin in 1973 [1] [7] [8]. This deliberate chemical maneuver involved covalently attaching the bulky, hydrophilic AHB moiety to the N1 position of dibekacin's central 2-DOS ring (Ring II). The AHB side chain served a dual purpose: steric hindrance blocking access of AAC enzymes to the N1 atom, and the introduction of an additional positive charge enhancing interaction with the negatively charged bacterial rRNA target site [4] [8] [10]. This compound was named arbekacin (ABK) and approved in Japan in 1990 for treating MRSA infections [7].

Table 1: Key Steps in the Rational Design of Arbekacin

Precursor CompoundModificationChemical MotivationResulting Compound
Kanamycin B3',4'-DideoxygenationRemoval of OH groups targeted by APH(3') and ANT(4') enzymesDibekacin (DKB)
Dibekacin (DKB)N1-Acylation with (S)-AHB moietySteric blockade of N1 acetylation (AAC enzymes); Enhanced target binding via added chargeArbekacin (ABK)

Structural Modifications for Enhanced Aminoglycoside-Modifying Enzyme Stability

Arbekacin's structure embodies a masterclass in evading enzymatic inactivation. Its 3′,4′-dideoxy configuration (derived from dibekacin) directly eliminates the sites of enzymatic modification by aminoglycoside phosphotransferase (APH(3′)-I, -II, etc.) and aminoglycoside nucleotidyltransferase (ANT(4′)) enzymes [1] [4] [9]. This structural feature alone provided significant protection against resistance mechanisms prevalent in Gram-negative bacteria [1] [8].

The strategically positioned (S)-4-amino-2-hydroxybutyryl (AHB) side chain on N1 of the 2-DOS ring (Ring II) is the cornerstone of its stability against acetyltransferases. This bulky substituent effectively shields the N1 position from modification by aminoglycoside acetyltransferases (AACs), particularly the prevalent AAC(2′) and AAC(6′) enzymes that commonly target this position in unmodified aminoglycosides like kanamycin and tobramycin [1] [4] [8]. While ABK can still be a substrate for some AAC(6′) enzymes found in Staphylococcus aureus and Enterococci, notably the bifunctional AAC(6′)/APH(2′′), the resulting mono-acetylated ABK retains significant antibacterial activity, unlike acetylated forms of older aminoglycosides which are usually rendered completely inactive [4] [8]. This residual activity post-modification is a critical advantage in clinical settings where these enzymes are expressed.

Furthermore, the absence of a hydroxyl group at the 2′′ position (Ring III) in arbekacin (a feature inherited from kanamycin B) provides inherent stability against APH(2′′) and ANT(2′′) enzymes [1] [4]. Consequently, arbekacin exhibits remarkable stability against a broad spectrum of AMEs, making it a potent agent against multidrug-resistant (MDR) pathogens, especially MRSA and many Gram-negative bacilli resistant to older aminoglycosides [1] [4] [7].

Comparative Analysis with Kanamycin B Derivatives in Antibacterial Optimization

Arbekacin represents a distinct evolutionary branch from kanamycin B, optimized specifically for enhanced enzyme stability and potent anti-MRSA activity. Comparing it to its closest chemical relatives and other AHB-modified derivatives highlights its unique positioning:

  • Kanamycin B (Parent): Possesses hydroxyl groups at 3' and 4' (Ring I) and lacks the AHB moiety. Highly susceptible to inactivation by APH(3'), ANT(4'), AAC(6'), and AAC(2') enzymes, leading to widespread resistance and limited utility against MRSA and many Gram-negatives [1] [4].
  • Dibekacin (Immediate Precursor): 3',4'-Dideoxy derivative of kanamycin B. Removes targets for APH(3') and ANT(4'), improving stability against these enzymes. However, it remains susceptible to acetylation by AACs at the N1 and N6′ positions, limiting its efficacy against AAC-producing strains, particularly MRSA [1] [8] [9].
  • Amikacin (1-N-AHB-Kanamycin A): Derived from kanamycin A (structurally similar to kanamycin B, differing in the hydroxylation at Ring III). Incorporates the AHB moiety at N1, providing excellent protection against many AMEs. However, it retains the 3′-OH and 4′-OH groups on Ring I, making it vulnerable to APH(3′) and ANT(4′) enzymes [1] [4] [10]. While highly effective against many Gram-negatives, APH(3')-mediated resistance can limit its use. Crucially, amikacin generally shows lower potency than arbekacin against MRSA [4].
  • Arbekacin (1-N-AHB-Dibekacin): Combines the 3′,4′-dideoxy structure of dibekacin with the N1-AHB moiety. This dual modification strategy confers the broadest protection against AMEs among the kanamycin-derived aminoglycosides: resistance to APH(3'), ANT(4') (due to dideoxy), significant protection against AAC(6')/AAC(2') (due to AHB), and resistance to APH(2'')/ANT(2'') (due to lack of 2''-OH) [1] [4] [8]. This translates into consistently lower MIC (Minimum Inhibitory Concentration) values against MRSA compared to both dibekacin and amikacin. For example, studies cited in the search results show MIC~50~ values for arbekacin against E. coli and MRSA typically around 1 µg/mL, compared to ≥6 µg/mL for dibekacin and ≥8 µg/mL for kanamycin B [4]. Furthermore, cryo-EM structural studies reveal that arbekacin's AHB moiety forms additional stabilizing interactions (e.g., with G1405, U1406) within the ribosomal A-site compared to amikacin, contributing to its prolonged ribosomal dwell time and stronger inhibition of translocation and termination [4].

Table 2: Comparative Structural Features and Enzyme Stability of Key Kanamycin B Derivatives

AminoglycosideCore Structure3'/4' OH (Ring I)2'' OH (Ring III)N1 ModificationKey Vulnerable AMEsPrimary Clinical Strength
Kanamycin BKanamycin BPresentPresentNone (NH₂)APH(3'), ANT(4'), AAC(6'), AAC(2'), APH(2''), ANT(2'')Limited (high resistance)
Dibekacin (DKB)3',4'-dideoxy-KanBAbsentPresentNone (NH₂)AAC(6'), AAC(2'), APH(2''), ANT(2'')Improved vs Gram-negatives (lacks 3'/4' enzymes)
Amikacin (AMK)1-N-AHB-Kanamycin APresentAbsent(S)-AHBAPH(3'), ANT(4')Broad Gram-negative (incl. some MDR), Less potent vs MRSA
Arbekacin (ABK)1-N-AHB-DibekacinAbsentAbsent(S)-AHBLimited (Some AAC(6')/APH(2'') but retains activity)Potent vs MRSA & Resistant Gram-negatives

The structural evolution from kanamycin B to arbekacin demonstrates a successful stepwise rational design approach focused on systematically eliminating enzyme targets while enhancing ribosomal binding. Arbekacin stands out as the most optimized derivative for combating AME-mediated resistance, particularly against MRSA, due to the synergistic effect of its dideoxy configuration and the AHB modification [1] [4] [8]. While newer aminoglycosides like plazomicin (derived from sisomicin, featuring AHB and a hydroxyethyl group) have emerged to combat even broader AME profiles, arbekacin remains a critically important agent, especially in regions like Japan and Korea, against MDR Gram-positive and Gram-negative infections [1] [6].

Properties

CAS Number

51025-85-5

Product Name

Arbekacin

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Molecular Formula

C22H44N6O10

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1

InChI Key

MKKYBZZTJQGVCD-XTCKQBCOSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Solubility

4.10e+01 g/L

Synonyms

1-N-((S)-4-amino-2-hydroxybutyryl)dibekacin
4-amino-2-hydroxybutylyldibekacin
arbekacin
arbekacin sulfate
habekacin
ME1100

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.